Cas no 2677-00-1 (Benzeneethanamine, a-methyl-N-(2,2,2-trifluoroethyl)-,hydrochloride (1:1))

Benzeneethanamine, a-methyl-N-(2,2,2-trifluoroethyl)-,hydrochloride (1:1) structure
2677-00-1 structure
Product Name:Benzeneethanamine, a-methyl-N-(2,2,2-trifluoroethyl)-,hydrochloride (1:1)
CAS No:2677-00-1
MF:C11H15ClF3N
MW:253.691712617874
CID:271727
PubChem ID:54606058
Update Time:2025-04-19

Benzeneethanamine, a-methyl-N-(2,2,2-trifluoroethyl)-,hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-N-(2,2,2-trifluoroethyl)propan-2-amine,hydrochloride
    • Benzeneethanamine, a-methyl-N-(2,2,2-trifluoroethyl)-,hydrochloride (1:1)
    • NSC68641
    • NSC-68641
    • UNII-Z06LMT3C8S
    • BENZENEETHANAMINE, .ALPHA.-METHYL-N-(2,2,2-TRIFLUOROETHYL)-, HYDROCHLORIDE
    • PHENETHYLAMINE, .ALPHA.-METHYL-N-(2,2,2-TRIFLUOROETHYL)-, HYDROCHLORIDE
    • 2677-00-1
    • alpha-Methyl-N-(2,2,2-trifluoroethyl)phenethylamine hydrochloride
    • BENZENEETHANAMINE, .ALPHA.-METHYL-N-(2,2,2-TRIFLUOROETHYL)-, HYDROCHLORIDE (1:1)
    • Z06LMT3C8S
    • .ALPHA.-METHYL-N-(2,2,2-TRIFLUOROETHYL)PHENETHYLAMINE HYDROCHLORIDE
    • NSC 68641
    • Q27294830
    • Inchi: 1S/C11H14F3N.ClH/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10;/h2-6,9,15H,7-8H2,1H3;1H
    • InChI Key: LKGVREHEQCSBTD-UHFFFAOYSA-N
    • SMILES: Cl.FC(CNC(C)CC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 217.10792
  • Monoisotopic Mass: 253.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Density: 1.1
  • Boiling Point: 224.6°C at 760 mmHg
  • Flash Point: 89.6°C
  • Refractive Index: 1.456
  • PSA: 12.03
  • LogP: 3.96240
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